molecular formula C15H12N4O2S2 B3304210 N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921583-00-8

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide

Cat. No. B3304210
CAS RN: 921583-00-8
M. Wt: 344.4 g/mol
InChI Key: NEMPQLJDPORBAQ-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles have a planar ring structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide is not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and infectious disease progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, the compound can induce apoptosis, which is programmed cell death. In infectious diseases, the compound can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide in lab experiments is its potential therapeutic properties in treating cancer and infectious diseases. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these areas of research.

Future Directions

There are several future directions for the research on N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action to optimize its use in treating cancer and infectious diseases. Another direction is to explore its potential therapeutic properties in other areas of research, such as neurological disorders. Additionally, research can be conducted to improve the synthesis method to increase the yield of the compound.

Scientific Research Applications

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide has been found to have potential therapeutic properties in several areas of scientific research. One area of research is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Another area of research is in the treatment of infectious diseases. This compound has been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12(18-14-16-6-7-22-14)8-11-9-23-15(17-11)19-13(21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMPQLJDPORBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
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N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide

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